molecular formula C10H8N2O2 B13027013 4-Methyl-6-nitroquinoline CAS No. 41037-30-3

4-Methyl-6-nitroquinoline

Cat. No.: B13027013
CAS No.: 41037-30-3
M. Wt: 188.18 g/mol
InChI Key: WWLAPGAGNRTWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of a methyl group at the 4-position and a nitro group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 4-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methyl-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound can also inhibit specific enzymes or pathways in microorganisms, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

41037-30-3

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methyl-6-nitroquinoline

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-11-10-3-2-8(12(13)14)6-9(7)10/h2-6H,1H3

InChI Key

WWLAPGAGNRTWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.